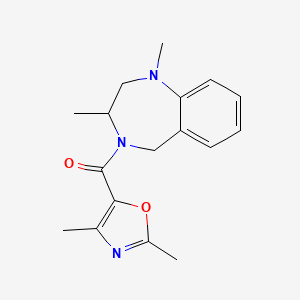
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone is not fully understood. However, it has been reported to act as a positive allosteric modulator of the GABA-A receptor, which is a key neurotransmitter receptor involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. It has also been reported to have neuroprotective effects in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone is its potential use as a tool compound for studying the GABA-A receptor. However, its limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone. These include further studies on its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its potential use in the treatment of neurodegenerative diseases. Additionally, it could be studied for its potential use in combination therapies with other drugs targeting the GABA-A receptor.
In conclusion, this compound is a chemical compound that has shown potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various neurological disorders.
Métodos De Síntesis
The synthesis of (1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone has been reported in the literature. One of the methods involves the condensation of 1,3-dimethyl-5-amino-2H-1,4-benzodiazepin-4-one and 1H-pyrazole-5-carboxaldehyde in the presence of a base such as potassium carbonate.
Aplicaciones Científicas De Investigación
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone has shown potential applications in the field of medicinal chemistry. It has been reported to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-(1H-pyrazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-9-18(2)14-6-4-3-5-12(14)10-19(11)15(20)13-7-8-16-17-13/h3-8,11H,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTFMNJWBNYECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2CN1C(=O)C3=CC=NN3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)











